4-Amino-2,7-dibromo-9h-fluoren-9-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1785-11-1 |
|---|---|
Molecular Formula |
C13H7Br2NO |
Molecular Weight |
353.01 g/mol |
IUPAC Name |
4-amino-2,7-dibromofluoren-9-one |
InChI |
InChI=1S/C13H7Br2NO/c14-6-1-2-8-9(3-6)13(17)10-4-7(15)5-11(16)12(8)10/h1-5H,16H2 |
InChI Key |
WBYXBJNINLXJFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C2C(=CC(=C3)Br)N |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of 4 Amino 2,7 Dibromo 9h Fluoren 9 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms can be obtained.
Proton (¹H) NMR Analysis for Structural Elucidation
Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The expected ¹H NMR spectrum of 4-Amino-2,7-dibromo-9H-fluoren-9-one would exhibit distinct signals corresponding to the aromatic protons and the amine protons. The electron-donating amino group and the electron-withdrawing bromo and carbonyl groups will significantly influence the chemical shifts of the aromatic protons.
Based on the analysis of related fluorenone derivatives, the following table outlines the predicted ¹H NMR chemical shifts for this compound.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1 | ~7.7 - 7.9 | d | ~8.0 |
| H-3 | ~7.0 - 7.2 | d | ~2.0 |
| H-5 | ~7.6 - 7.8 | d | ~8.0 |
| H-6 | ~7.4 - 7.6 | dd | ~8.0, 2.0 |
| H-8 | ~7.5 - 7.7 | d | ~2.0 |
| -NH₂ | ~5.0 - 6.0 | br s | - |
Note: Predicted chemical shifts are based on analogous compounds and may vary depending on the solvent and experimental conditions. "d" denotes a doublet, "dd" a doublet of doublets, and "br s" a broad singlet.
Carbon-13 (¹³C) NMR and DEPT Spectroscopy for Carbon Framework Analysis
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
The predicted ¹³C NMR chemical shifts for this compound are presented in the table below.
| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT-135 |
| C-1 | ~120 - 125 | CH |
| C-2 | ~120 - 125 | Quaternary |
| C-3 | ~115 - 120 | CH |
| C-4 | ~145 - 150 | Quaternary |
| C-4a | ~130 - 135 | Quaternary |
| C-4b | ~135 - 140 | Quaternary |
| C-5 | ~125 - 130 | CH |
| C-6 | ~130 - 135 | CH |
| C-7 | ~120 - 125 | Quaternary |
| C-8 | ~125 - 130 | CH |
| C-8a | ~140 - 145 | Quaternary |
| C-9 | ~190 - 195 | Quaternary (C=O) |
| C-9a | ~140 - 145 | Quaternary |
Note: Predicted chemical shifts are based on analogous compounds and may vary. DEPT-135 experiments would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are not observed in DEPT-135 spectra.
Two-Dimensional NMR Techniques (COSY, HSQC) for Connectivity Mapping
Two-dimensional NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.
Correlation Spectroscopy (COSY): A COSY experiment would reveal the coupling relationships between adjacent protons. For instance, cross-peaks would be expected between H-1 and H-3 (long-range), H-5 and H-6, and H-6 and H-8 in the aromatic regions, confirming their spatial proximity.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates the chemical shifts of protons with their directly attached carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum by correlating the signals from the ¹H and ¹³C NMR spectra.
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.
The key functional groups in this compound and their expected FTIR absorption frequencies are listed below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=O (Ketone) | Stretching | 1690 - 1710 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1250 - 1350 |
| C-Br | Stretching | 500 - 600 |
The presence of the amino group is expected to slightly lower the C=O stretching frequency due to resonance effects.
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a characteristic "fingerprint" of the molecule.
For this compound, the Raman spectrum would be expected to show strong signals for the aromatic C=C stretching vibrations and the C-Br stretching modes. The symmetric vibrations of the fluorenone core would also be prominent. The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational analysis of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and structural integrity of a synthesized compound. For this compound, a combination of high-resolution and standard mass spectrometry techniques would be employed.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which is crucial for determining its elemental composition. The theoretical exact mass of this compound (C₁₃H₇Br₂NO) is calculated to be 350.8945 g/mol . An experimental HRMS measurement would be expected to yield a value within a few parts per million (ppm) of this theoretical mass, confirming the elemental formula. The presence of two bromine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
Table 1: Theoretical Mass and Isotopic Distribution for this compound
| Property | Value |
| Molecular Formula | C₁₃H₇Br₂NO |
| Theoretical Exact Mass | 350.8945 g/mol |
| Isotopic Pattern | M, M+2, M+4 in approx. 1:2:1 ratio |
MALDI-TOF and ESI-MS for Molecular Weight and Fragmentation Analysis
Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are effective techniques for determining the molecular weight of fluorenone derivatives. nih.gov ESI-MS is particularly useful for analyzing polar molecules and can provide information about fragmentation pathways.
In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z corresponding to the isotopic cluster around 351.9023. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. Expected fragmentation could involve the loss of the amino group, bromine atoms, or the carbonyl group (as CO), providing structural confirmation. For instance, the fragmentation of related aminophenyl compounds often shows losses corresponding to small molecules like H₂O, CO, and moieties related to the substituents.
Electronic Absorption and Emission Spectroscopy
The electronic properties of this compound are dictated by the π-conjugated fluorenone core, modified by the electron-donating amino group and the electron-withdrawing bromine atoms.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis absorption spectrum of fluorenone derivatives is characterized by distinct electronic transitions. The parent 9-fluorenone (B1672902) exhibits absorption bands in the UV region. nist.govnist.gov The introduction of bromine atoms at the 2 and 7 positions, as in 2,7-dibromo-9-fluorenone (B76252), typically results in a bathochromic (red) shift of these absorption bands.
The addition of an electron-donating amino group at the 4-position is expected to cause a significant red-shift in the absorption maxima due to intramolecular charge transfer (ICT) from the amino group to the electron-accepting carbonyl group of the fluorenone core. This would likely extend the absorption into the visible region. The spectrum would show a broad band at longer wavelengths, characteristic of such D-π-A (donor-pi-acceptor) systems.
Table 2: Expected UV-Vis Absorption Maxima in a Nonpolar Solvent
| Compound | Expected λₘₐₓ (nm) | Notes |
| 9-Fluorenone | ~380 | Reference compound. nist.gov |
| 2,7-Dibromo-9-fluorenone | >380 | Red-shifted due to bromine substitution. |
| This compound | Significantly >380 | Strong red-shift expected due to the amino group's ICT character. |
Fluorescence Spectroscopy for Photophysical Properties
Fluorenone and its derivatives are known for their fluorescent properties, which are highly sensitive to their chemical structure and environment. nih.gov While 2,7-dibromo-9-fluorenone itself is fluorescent, the introduction of an amino group at the 4-position is expected to significantly modulate its emission properties. The ICT character of the excited state in this compound would likely lead to a large Stokes shift (the difference between the absorption and emission maxima) and a strong dependence of the emission wavelength on solvent polarity. The fluorescence quantum yield may be affected by the heavy bromine atoms, which can enhance intersystem crossing and reduce fluorescence efficiency.
Solvatochromism and Excited-State Dynamics of Fluorenone Derivatives
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a hallmark of compounds with a significant change in dipole moment upon photoexcitation. Fluorenone derivatives with electron-donating and-accepting groups exhibit strong solvatochromism. rsc.orgresearchgate.net
For this compound, a positive solvatochromism is expected, meaning the emission peak will shift to longer wavelengths (red-shift) as the solvent polarity increases. This is because the more polar excited state is stabilized to a greater extent by polar solvents than the ground state. The excited-state dynamics of such molecules are complex and can involve processes like internal conversion and intersystem crossing, which are influenced by solvent interactions, particularly hydrogen bonding. nih.govnih.govnsf.gov Studies on substituted fluorenes have shown that the relaxation dynamics of the excited states are heavily dependent on the solvent's ability to form hydrogen bonds. nih.gov
Elemental Analysis for Compositional Verification
The comparison between theoretical and experimentally determined values is crucial. A close correlation between the two provides strong evidence for the successful synthesis and purity of the target compound.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 44.23 |
| Hydrogen | H | 2.00 |
| Nitrogen | N | 3.97 |
Note: The theoretical percentages are calculated based on the molecular formula C₁₃H₇Br₂NO.
X-ray Diffraction (XRD) for Single-Crystal Structural Determination
Single-crystal X-ray diffraction (XRD) stands as the most definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. This powerful analytical technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide detailed information about the arrangement of atoms within the crystal lattice.
For this compound, a successful single-crystal XRD analysis would yield a wealth of structural information, including:
Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal.
Atomic Coordinates: The precise position of each atom within the unit cell.
Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds, providing insight into the molecular geometry.
Intermolecular Interactions: Information on how the molecules pack together in the crystal, including hydrogen bonding and other non-covalent interactions.
As of the current literature survey, a complete single-crystal X-ray diffraction study for this compound has not been reported. Therefore, a data table of its crystallographic parameters cannot be provided. The synthesis of high-quality single crystals suitable for XRD analysis is often a challenging step in the characterization of a new compound. Future research successfully yielding such crystals would provide invaluable and unambiguous confirmation of its molecular structure.
Computational Chemistry and Theoretical Investigations of 4 Amino 2,7 Dibromo 9h Fluoren 9 One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. nih.gov DFT calculations are instrumental in elucidating the fundamental properties of 4-Amino-2,7-dibromo-9H-fluoren-9-one.
Molecular Geometry Optimization and Electronic Structure Analysis
The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable conformation of the molecule. For this compound, the fluorenone core is expected to be largely planar. The introduction of the amino group at the 4-position and bromine atoms at the 2- and 7-positions will induce minor distortions in the bond lengths and angles of the fluorene (B118485) ring. The amino group, being an electron-donating group, is expected to slightly elongate the adjacent carbon-carbon bonds in the aromatic ring due to increased electron density. Conversely, the electron-withdrawing bromine atoms and the carbonyl group will likely shorten the adjacent carbon-carbon bonds.
The electronic structure analysis reveals the distribution of electrons within the molecule. The presence of the electronegative oxygen and bromine atoms, along with the nitrogen of the amino group, creates a significant dipole moment. The electron density is expected to be highest around the carbonyl oxygen and lowest on the amino group's hydrogen atoms. This charge distribution is crucial for understanding the molecule's reactivity and intermolecular interactions.
Table 1: Predicted Optimized Geometrical Parameters for this compound This table presents hypothetical, yet scientifically plausible, data based on typical values for similar molecular structures calculated using DFT methods.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | 1.22 Å |
| C-N | 1.38 Å | |
| C-Br | 1.90 Å | |
| N-H | 1.01 Å | |
| Bond Angle | C-C-C (fluorene ring) | ~120° (with minor deviations) |
| C-C=O | 121° | |
| C-C-N | 122° | |
| Dihedral Angle | C-C-N-H | ~0° (indicating planarity of the amino group with the ring) |
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic properties and reactivity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission characteristics, as well as its kinetic stability. nih.gov
For this compound, the HOMO is anticipated to be primarily localized on the electron-rich amino group and the π-system of the fluorene ring. The LUMO, on the other hand, is expected to be concentrated on the electron-deficient carbonyl group and the aromatic rings. This spatial separation of the HOMO and LUMO is characteristic of a molecule with intramolecular charge transfer (ICT) character upon excitation. A smaller HOMO-LUMO gap generally indicates a higher propensity for electronic transitions and greater chemical reactivity. nih.gov
Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table presents hypothetical, yet scientifically plausible, data based on typical values for similar molecular structures calculated using DFT methods.
| Orbital | Predicted Energy (eV) |
| HOMO | -5.85 |
| LUMO | -2.45 |
| HOMO-LUMO Gap (ΔE) | 3.40 |
Prediction of Spectroscopic Properties (IR, UV-Vis)
DFT calculations can accurately predict the vibrational (IR) and electronic (UV-Vis) spectra of molecules. The calculated IR spectrum can help in the identification of characteristic functional groups. For this compound, prominent vibrational modes are expected for the C=O stretching of the ketone, N-H stretching of the amine, and C-Br stretching.
The prediction of the UV-Vis spectrum is achieved through Time-Dependent DFT (TD-DFT) calculations. nih.gov The electronic transitions in this compound are expected to be dominated by π → π* transitions within the aromatic system and an n → π* transition associated with the carbonyl group. A significant charge-transfer band, corresponding to the transition from the HOMO (on the amino group and fluorene) to the LUMO (on the ketone), is also anticipated.
Table 3: Predicted Spectroscopic Data for this compound This table presents hypothetical, yet scientifically plausible, data based on typical values for similar molecular structures calculated using DFT methods.
| Spectrum | Predicted Wavenumber/Wavelength | Assignment |
| IR | ~3400-3500 cm⁻¹ | N-H stretching |
| ~1710 cm⁻¹ | C=O stretching | |
| ~600-700 cm⁻¹ | C-Br stretching | |
| UV-Vis (λmax) | ~280 nm | π → π* transition |
| ~350 nm | n → π* transition | |
| ~420 nm | Intramolecular Charge Transfer (ICT) |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. wisc.edu It provides a detailed picture of the charge transfer and delocalization of electron density within the molecule. nih.gov For this compound, NBO analysis can quantify the donor-acceptor interactions that give rise to its ICT character.
The analysis would likely reveal significant delocalization of the lone pair of electrons from the nitrogen atom of the amino group into the π* antibonding orbitals of the fluorene ring. Similarly, electron density from the π-system of the fluorene ring is expected to delocalize into the π* antibonding orbital of the carbonyl group. The stabilization energies associated with these donor-acceptor interactions provide a quantitative measure of the intramolecular charge transfer.
Table 4: Predicted NBO Analysis Results for Key Donor-Acceptor Interactions in this compound This table presents hypothetical, yet scientifically plausible, data based on typical values for similar molecular structures calculated using DFT methods.
| Donor NBO | Acceptor NBO | Predicted Stabilization Energy E(2) (kcal/mol) |
| LP(1) N | π* (C-C) of fluorene ring | 15.2 |
| π (C-C) of fluorene ring | π* (C=O) | 8.5 |
Non-Linear Optical (NLO) Properties from Computational Models
Molecules with a significant difference in their ground and excited state dipole moments, often found in D-π-A systems, are known to exhibit non-linear optical (NLO) properties. nih.govru.nl These materials have applications in optical switching and information processing. nih.gov Computational models can predict the NLO properties of this compound, particularly its first-order hyperpolarizability (β), which is a measure of the second-order NLO response.
The presence of the strong electron-donating amino group and the electron-withdrawing carbonyl group, connected by the π-conjugated fluorene system, suggests that this compound could possess significant NLO properties. DFT calculations can provide a quantitative prediction of the hyperpolarizability tensor components.
Table 5: Predicted Non-Linear Optical Properties of this compound This table presents hypothetical, yet scientifically plausible, data based on typical values for similar molecular structures calculated using DFT methods.
| Property | Predicted Value (a.u.) |
| Dipole Moment (μ) | 4.5 D |
| Average Polarizability (α) | 250 |
| First-order Hyperpolarizability (β) | 1.2 x 10⁻²⁸ |
Simulation of Photophysical Processes and Excited-State Behavior
Computational methods can also be employed to simulate the photophysical processes that occur after the molecule absorbs light. acs.org This includes modeling the excited-state geometry, fluorescence emission, and non-radiative decay pathways such as intersystem crossing. For this compound, upon excitation to the first singlet excited state (S1), a significant intramolecular charge transfer from the amino group to the carbonyl group is expected. acs.org This ICT state is often more polar than the ground state.
Conformational Analysis and Stability Studies
Computational chemistry and theoretical investigations offer significant insights into the three-dimensional structure and stability of molecules like this compound. While specific conformational analyses for this exact compound are not extensively detailed in the available literature, valuable information can be extrapolated from studies on related 9-fluorenone (B1672902) derivatives and substituted polycyclic aromatic hydrocarbons.
Theoretical studies on various fluorenone derivatives consistently indicate a largely planar and rigid tricyclic core. This planarity is a key feature of the 9-fluorenone structure, contributing to its aromatic character and electronic properties. The primary conformational flexibility in this compound would arise from the rotation of the amino group attached at the 4-position.
Computational methods, such as molecular mechanics and Density Functional Theory (DFT), are powerful tools for exploring the conformational preferences and energetic landscapes of such molecules. For instance, conformational searches using molecular mechanics techniques, like the Monte Carlo randomization of rotatable bonds, have been successfully applied to other 9-fluorenone derivatives to identify stable conformations. umich.edu Such analyses for this compound would likely focus on the rotational barrier of the C-N bond of the amino group and its preferred orientation relative to the fluorenone ring.
Advanced Applications and Functionalization Strategies of 4 Amino 2,7 Dibromo 9h Fluoren 9 One in Materials Science
Organic Electronics and Optoelectronic Materials
The unique chemical architecture of 4-Amino-2,7-dibromo-9H-fluoren-9-one, featuring both electron-donating (amino) and electron-withdrawing (fluorenone) moieties, along with reactive dibromo sites, makes it a valuable precursor for a range of organic electronic and optoelectronic materials. The fluorenone core itself is a well-established building block for n-type organic semiconductors. researchgate.net
Derivatives of this compound are investigated for their fluorescent properties, which are crucial for light-emitting applications. The fluorenone structure is known to be a component in fluorescent materials. researchgate.net The presence of the amino group (an electron donor) and the carbonyl group (an electron acceptor) within the same molecule can lead to intramolecular charge transfer (ICT), a phenomenon that often results in strong fluorescence.
By chemically modifying this compound, researchers can create a variety of materials with tailored light-emitting properties. For instance, copolymers incorporating fluorenone units have been synthesized that exhibit significant photoluminescence, with emission peaks that can be tuned by altering the chemical structure. researchgate.net The energy transfer between fluorene (B118485) and fluorenone units in copolymers is often highly efficient, making the fluorenone moiety the primary source of light emission. researchgate.net
| Property | Value | Reference |
|---|---|---|
| Absorption Peak (Film) | 373–382 nm | researchgate.net |
| Photoluminescence Peak (Film) | 562–564 nm | researchgate.net |
Fluorene and fluorenone derivatives are widely used as building blocks for n-type organic semiconductors due to their chemical and thermal stability and efficient charge transport capabilities. researchgate.netiucr.org The this compound molecule serves as a foundational unit for synthesizing larger, more complex semiconductors. The bromine atoms at the 2 and 7 positions are key functional handles, enabling polymerization through reactions like Suzuki or Stille coupling to form conjugated polymers. acs.orgresearchgate.net
These polymers, containing the fluorenone moiety, can be designed to have specific energy levels (HOMO/LUMO) suitable for electron transport in organic field-effect transistors (OFETs). The introduction of the amino group can further modify these energy levels, enhancing the material's performance as a semiconductor. Fluorenone's electron-withdrawing nature contributes to the n-type (electron-transporting) characteristics of the resulting materials. researchgate.net
In the field of photovoltaics, fluorenone-based materials derived from precursors like this compound are used to create electron-acceptor materials for organic solar cells. researchgate.net These materials are alternatives to traditional fullerene acceptors. The broad absorption and suitable energy levels of fluorenone derivatives allow them to be paired with various polymer donors to create efficient bulk heterojunction solar cells. rsc.orgktu.edunih.gov
For example, non-fullerene acceptors have been designed using a fluorenone core, which, when paired with a donor polymer like P3HT, resulted in functional solar cell devices. These devices demonstrated high open-circuit voltages, a direct benefit of the low-lying LUMO energy levels of the fluorenone-based acceptors. researchgate.net The development of such materials is crucial for advancing the efficiency and stability of polymer solar cells.
| Parameter | Value | Reference |
|---|---|---|
| Open-Circuit Voltage (VOC) | 0.97 V | researchgate.net |
| Short-Circuit Current Density (JSC) | 3.2 mA cm⁻² | researchgate.net |
| Fill Factor (FF) | 37% | researchgate.net |
| Power Conversion Efficiency (PCE) | 1.2% | researchgate.net |
Fluorenone derivatives are integral to the development of materials for Organic Light-Emitting Diodes (OLEDs). researchgate.netnbinno.com Their good thermal stability and high emission efficiency make them suitable for use in the emissive layers of OLED devices. iucr.orgresearchgate.net The compound this compound can act as a starting material for synthesizing the complex polymers and small molecules used in these devices.
Polymeric and Supramolecular Assemblies
The reactivity of the bromine atoms on the this compound scaffold is central to its use in creating advanced polymers and complex molecular assemblies.
The primary application of this compound in materials science is as a monomer or precursor for the synthesis of functional polymers. rsc.org The two bromine atoms allow it to be incorporated into polymer chains via powerful chemical reactions like Suzuki and Stille coupling, which are widely used to create conjugated polymers. acs.orgnih.gov
These reactions enable the creation of copolymers where the fluorenone unit is alternated with other aromatic units. This copolymerization strategy is highly effective for tuning the final properties of the material. By selecting different co-monomers, scientists can precisely control the polymer's band gap, solubility, and charge transport characteristics, tailoring it for specific applications in electronics. acs.orgresearchgate.netmdpi.com For example, poly(fluorene-co-fluorenone)s have been synthesized to study their electroluminescent properties, demonstrating that the fluorenone units can dominate the optical properties of the resulting polymer. researchgate.net
Synthesis of Conjugated Polyelectrolytes for Device Interlayers
Conjugated polyelectrolytes (CPEs) are a class of materials that combine the electronic properties of conjugated polymers with the solubility and ionic conductivity of polyelectrolytes. These characteristics make them highly suitable for use as interlayer materials in electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), where they can enhance device efficiency and stability. The functional groups on this compound provide synthetic pathways to introduce charged moieties, a key feature of CPEs.
The synthesis of fluorene-based conjugated polymers typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. In this approach, the bromine atoms at the 2 and 7 positions of the fluorenone core serve as reactive sites for polymerization with a suitable comonomer. The amino group at the 4-position offers a site for further functionalization to introduce ionic groups, thereby transforming the neutral conjugated polymer into a polyelectrolyte.
For instance, a general synthetic strategy could involve the following steps:
Polymerization: A Suzuki coupling reaction between this compound and a diboronic acid or ester comonomer would yield a poly(fluorenone-co-monomer) with a pending amino group on each fluorenone unit.
Functionalization: The amino groups along the polymer backbone can be quaternized by reacting with an alkyl halide to introduce positive charges, resulting in a cationic conjugated polyelectrolyte. Alternatively, the amino group could be modified through other chemical reactions to introduce anionic or zwitterionic functionalities.
Role in Advanced Dye Chemistry
The fluorenone core is a well-established chromophore, and its derivatives are widely used in the development of advanced dyes for various applications, including dye-sensitized solar cells (DSSCs) and fluorescent probes. The presence of both electron-donating (amino) and electron-withdrawing (bromo and carbonyl) groups on this compound makes it an attractive scaffold for creating push-pull dyes with tailored photophysical properties.
In the context of DSSCs, organic dyes typically consist of a donor, a π-conjugated bridge, and an acceptor/anchoring group (D-π-A architecture). The 4-amino group can act as a potent electron donor, while the fluorenone moiety can be part of the π-bridge. The bromine atoms can be further functionalized, for example, through Sonogashira or Suzuki coupling reactions, to extend the conjugation or to introduce other functional groups that modulate the dye's absorption spectrum and electrochemical properties.
A study on fluoren-9-ylidene-based dyes for DSSCs demonstrated that the incorporation of a fluorenylidene moiety can lead to broad and high molar extinction coefficient absorption. utep.edursc.org While this study did not use the exact this compound, it highlights the potential of the fluorenone scaffold in designing efficient sensitizers. For example, a synthetic route could involve the Knoevenagel condensation of this compound with a compound containing an active methylene (B1212753) group and an anchoring group like cyanoacrylic acid.
Furthermore, fluorene derivatives are known to exhibit solvatochromism, where their absorption and emission spectra are sensitive to the polarity of the solvent. A study on 2-amino-7-isocyanofluorene, a push-pull type dye, demonstrated clear solvatochromic behavior. mdpi.com This suggests that dyes derived from this compound could also be designed to have solvatochromic properties, making them useful as probes for studying local environments in chemical and biological systems.
| Potential Dye Application | Role of this compound | Key Functional Groups | Relevant Research Findings |
| Dye-Sensitized Solar Cells (DSSCs) | Precursor for D-π-A sensitizers | Amino group as donor, fluorenone as part of π-bridge, bromo groups for further functionalization | Fluorenylidene-based dyes show broad absorption and high molar extinction coefficients. utep.edursc.org |
| Solvatochromic Dyes | Scaffold for push-pull dyes sensitive to solvent polarity | Amino group (donor) and carbonyl group (acceptor) create a push-pull system | 2-amino-7-isocyanofluorene exhibits solvatochromic behavior. mdpi.com |
| Fluorescent Probes | Core structure for fluorescent molecules | The fluorenone moiety is inherently fluorescent, and the amino group can be used for targeting or modulating fluorescence | Fluorenone derivatives are used as fluorescent probes for various analytes. |
Chemical Sensing and Probe Development Utilizing Fluorenone Derivatives
The fluorescent nature of the fluorenone core makes its derivatives excellent candidates for the development of chemical sensors and probes. The amino group on this compound is a particularly useful handle for introducing receptor units that can selectively bind to specific analytes, such as metal ions or anions. Upon binding, the photophysical properties of the fluorenone fluorophore can be altered, leading to a detectable change in fluorescence intensity or color.
A common strategy for developing fluorescent sensors is to create Schiff bases by condensing an amino-functionalized fluorophore with an aldehyde or ketone. The resulting imine bond can act as a recognition site and can also influence the electronic properties of the fluorophore. For instance, fluorenone-based Schiff base sensors have been developed for the selective detection of copper ions and iodide ions. nih.govacs.orgbohrium.com
A potential synthetic route to a chemical sensor from this compound could involve:
Schiff Base Formation: Reaction of the amino group with a suitable aldehyde, for example, one containing a crown ether or another ion-binding moiety, would create a receptor site.
Sensing Mechanism: Upon binding of a target ion to the receptor, the intramolecular charge transfer (ICT) characteristics of the molecule could be altered, leading to a "turn-on" or "turn-off" fluorescent response.
The table below summarizes the key aspects of fluorenone derivatives in chemical sensing.
| Analyte | Sensor Design Principle | Sensing Mechanism | Reported Detection Limits |
| Iodide Ions | Fluorenone Schiff base | Inhibition of ICT and C=N isomerization | 8.0 nM and 11.0 nM nih.govacs.org |
| Copper Ions | Fluorenone-derived Schiff base | Colorimetric change upon complexation | - |
Catalytic Applications of Fluorenone Derivatives
While the primary applications of fluorenone derivatives are in materials with specific optical and electronic properties, there is emerging research into their potential catalytic activities. The synthesis of fluorenone derivatives often involves metal catalysis, such as palladium-catalyzed reactions. acs.orgorganic-chemistry.org However, the use of fluorenone compounds themselves as catalysts is a less explored area.
Some organic molecules with specific functional groups can act as organocatalysts. The structure of this compound, with its ketone and amino groups, presents possibilities for catalytic activity. For instance, the amino group could potentially participate in hydrogen bonding interactions to activate substrates, a common mechanism in aminocatalysis. The ketone group could also be involved in certain catalytic cycles.
However, a comprehensive search of the current scientific literature does not reveal specific examples of this compound or its close derivatives being employed as catalysts. The research in this area is still in its nascent stages, and further investigation is required to explore the catalytic potential of this class of compounds. The focus of research has predominantly been on the synthesis of fluorenones rather than the use of fluorenones as catalysts. globethesis.com
Mechanistic Insights into Reactions Involving 4 Amino 2,7 Dibromo 9h Fluoren 9 One
Proposed Reaction Mechanisms for Synthesis and Derivatization
The synthesis of 4-Amino-2,7-dibromo-9H-fluoren-9-one is a multi-step process that typically begins with the modification of the fluorenone backbone, followed by the introduction of the amino group.
Synthesis of the 2,7-dibromo-9-fluorenone (B76252) Core:
A common route to the dibrominated fluorenone core involves the direct bromination of fluorenone. google.com This reaction is an electrophilic aromatic substitution.
Generation of the Electrophile: A catalyst, such as an iron-iodine mixture, polarizes the bromine molecule (Br₂), creating a potent electrophile (Br⁺).
Rearomatization: A base in the reaction mixture removes a proton from the carbon atom bearing the new bromine atom, restoring the aromaticity of the ring and yielding 2,7-dibromo-9-fluorenone. google.com
An alternative method involves the oxidation of 2,7-dibromofluorene (B93635) using oxidizing agents like chromium trioxide or through aerobic oxidation in the presence of a strong base like potassium hydroxide (B78521) (KOH). researchgate.net
Introduction of the 4-Amino Group:
The introduction of the amino group at the C4 position is typically achieved through a nitration-reduction sequence.
Nitration: 2,7-dibromo-9-fluorenone is treated with a nitrating mixture (e.g., nitric acid and sulfuric acid). The strong electron-withdrawing nature of the carbonyl and bromo groups deactivates the rings towards electrophilic substitution, but the reaction can proceed under forcing conditions to install a nitro group (-NO₂) at the C4 position, yielding 4-nitro-2,7-dibromo-9H-fluoren-9-one.
Reduction: The nitro group is then reduced to an amino group (-NH₂). This transformation is commonly achieved using reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or through catalytic hydrogenation.
Derivatization Mechanisms:
The primary site for derivatization on the this compound molecule is the C9-carbonyl group. A key reaction is the formation of Schiff bases (imines) through condensation with primary amines. jocpr.com
Nucleophilic Attack: The nitrogen atom of a primary amine acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group.
Proton Transfer: A proton is transferred from the amine nitrogen to the carbonyl oxygen, forming a neutral carbinolamine intermediate.
Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst (e.g., p-toluenesulfonic acid), turning it into a good leaving group (H₂O). jocpr.com
Elimination: The lone pair of electrons on the nitrogen atom forms a double bond with the carbon, expelling the water molecule and forming the final imine or Schiff base product. jocpr.com
Role of Catalysts and Reaction Intermediates
Catalysts and the transient intermediates they help form are fundamental to the synthesis and derivatization of fluorenones.
Iron-Iodine in Bromination: In the bromination of fluorenone, an iron-iodine mixture acts as a Lewis acid catalyst. It polarizes the Br-Br bond, facilitating the generation of the Br⁺ electrophile necessary for the electrophilic aromatic substitution to proceed efficiently. google.com
Palladium (II) in C-H Functionalization: Modern methods for synthesizing the fluorenone core can employ Palladium (II) catalysts. These reactions may involve a transient directing group, such as anthranilic acid, which coordinates to the palladium catalyst and directs the C-H activation to a specific ortho-position on a benzaldehyde (B42025) precursor, leading to a cascade reaction that forms the fluorenone structure. researchgate.net
Boron Trifluoride (BF₃·OEt₂) in Derivatization: In certain derivatization reactions of fluorene-based propargylic alcohols, boron trifluoride etherate (BF₃·OEt₂) serves as a Lewis acid catalyst. It facilitates the formation of highly reactive allene (B1206475) carbocation intermediates, which can then be attacked by various nucleophiles to yield highly functionalized fluorene (B118485) derivatives. thieme-connect.de
Potassium Hydroxide (KOH) in Oxidation: For the synthesis of fluorenones from fluorenes, potassium hydroxide (KOH) can be used to catalyze aerobic oxidation. researchgate.net This "green" method utilizes molecular oxygen as the oxidant under mild conditions. researchgate.net
The following table summarizes the roles of various catalysts and their associated intermediates in reactions relevant to this compound.
| Catalyst | Reaction Type | Role of Catalyst | Key Reaction Intermediate |
| Iron-Iodine | Electrophilic Bromination | Lewis acid; polarizes Br₂ to generate electrophile. google.com | Sigma Complex (Arenium Ion) |
| Palladium (II) | C-H Functionalization / Cyclization | Facilitates C-H bond activation and cross-coupling. researchgate.net | Organopalladium species |
| Boron Trifluoride (BF₃·OEt₂) | Derivatization | Lewis acid; activates hydroxyl group for elimination. thieme-connect.de | Allene Carbocation thieme-connect.de |
| Potassium Hydroxide (KOH) | Aerobic Oxidation | Base catalyst for oxidation of 9H-fluorene. researchgate.net | Fluorenyl Anion |
| p-Toluene Sulfonic Acid | Schiff Base Formation | Acid catalyst; protonates carbonyl and hydroxyl groups. jocpr.com | Carbinolamine jocpr.com |
Structure-Reactivity Relationships in Functionalized Fluorenones
The reactivity of this compound is a direct consequence of its molecular structure. The electronic properties of the substituents dictate the electron density distribution across the aromatic system, influencing the molecule's behavior in chemical reactions.
The fluorenone system features a central carbonyl group (C=O) which acts as a moderate electron-withdrawing group (EWG) via resonance and induction, reducing the electron density of the aromatic rings. cdnsciencepub.com This effect is compounded by the two bromine atoms at the C2 and C7 positions, which are also electron-withdrawing through a strong inductive effect, although they can be weakly donating through resonance.
Conversely, the amino group (-NH₂) at the C4 position is a potent electron-donating group (EDG) through resonance. Its lone pair of electrons can delocalize into the aromatic π-system, increasing the electron density, particularly at the ortho and para positions relative to the amino group.
This creates a complex electronic landscape:
Nucleophilicity of the Amino Group: The amino group itself is a primary site of nucleophilicity and basicity, capable of reacting with electrophiles or acids.
Electrophilicity of the Carbonyl Carbon: The C9 carbonyl carbon remains a key electrophilic site, susceptible to attack by nucleophiles. cdnsciencepub.com
HOMO-LUMO Gap: The combination of EDGs and EWGs on the same conjugated framework tends to decrease the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) energy gap. cdnsciencepub.com The amino group raises the HOMO energy, while the carbonyl and bromo groups can lower the LUMO energy. This reduced energy gap influences the molecule's photophysical properties, such as its color and fluorescence. cdnsciencepub.comnih.gov
The table below outlines the influence of each functional group on the molecule's reactivity.
| Functional Group | Position(s) | Electronic Effect | Impact on Reactivity |
| Amino (-NH₂) | 4 | Strong Electron-Donating (Resonance) | Activates the aromatic rings to electrophilic attack; increases nucleophilicity. |
| Bromo (-Br) | 2, 7 | Electron-Withdrawing (Induction) | Deactivates the aromatic rings to electrophilic attack. |
| Carbonyl (C=O) | 9 | Electron-Withdrawing (Resonance/Induction) | Deactivates the aromatic rings; provides an electrophilic site for nucleophilic attack. cdnsciencepub.com |
This push-pull electronic structure is fundamental to the chemical and material properties of functionalized fluorenones like this compound.
Future Research Directions and Emerging Trends for 4 Amino 2,7 Dibromo 9h Fluoren 9 One
Exploration of Novel Synthetic Pathways
The synthesis of 4-Amino-2,7-dibromo-9H-fluoren-9-one and its precursors is foundational to its application. While established methods exist for the synthesis of related compounds like 2-Amino-7-bromo-9-fluorenone, future research is trending towards the development of more efficient, selective, and scalable synthetic routes.
One common precursor, 2,7-dibromo-9-fluorenone (B76252), can be synthesized directly from fluorenone via bromination using bromine in a medium of acetic acid and sulfuric acid, with an iron-iodine catalyst. researchgate.netgoogle.com A reported method achieved a yield of 92.0% under optimized conditions. researchgate.net Another approach involves the oxidation of 2,7-dibromofluorene (B93635). researchgate.net
For the introduction of the amino group, a typical route involves the nitration of the fluorenone core followed by reduction. For instance, the synthesis of 2-Amino-7-bromo-9H-fluoren-9-one is achieved by refluxing 2-Bromo-7-nitro-fluoren-9-one with a solution of sodium sulfide (B99878) nonahydrate and sodium hydroxide (B78521) in an ethanol/water mixture. chemicalbook.com
Future research will likely focus on exploring alternative synthetic strategies that offer improved control and efficiency. Potential areas of investigation include:
Direct C-H Amination: Developing catalytic systems for the direct amination of the 4-position on the 2,7-dibromo-9H-fluoren-9-one scaffold. This would bypass the traditional nitration-reduction sequence, potentially leading to a more atom-economical process.
Palladium-Catalyzed Cross-Coupling: Investigating Buchwald-Hartwig amination reactions on a precursor like 2,4,7-tribromo-9H-fluoren-9-one to selectively introduce an amino group at the C4 position.
Flow Chemistry: Adapting existing multi-step syntheses to continuous flow processes. This could enhance reaction control, improve safety, and facilitate large-scale production with higher purity.
Table 1: Comparison of Synthetic Reactions for Fluorenone Derivatives
| Reaction Type | Precursor | Reagents | Product | Reported Yield | Reference |
|---|---|---|---|---|---|
| Bromination | Fluorenone | Bromine, Acetic Acid, Sulfuric Acid, Iron-Iodine | 2,7-dibromofluorenone | 92.0% | researchgate.net |
| Nitro Group Reduction | 2-Bromo-7-nitro-fluoren-9-one | Na2S·9H2O, NaOH, Ethanol, Water | 2-Amino-7-bromo-9-fluorenone | 94% | chemicalbook.com |
| Aerobic Oxidation | 2,7-dibromofluorene | KOH, Tetrahydrofuran (THF), Air | 2,7-dibromofluorenone | High | researchgate.netrsc.org |
Advanced Functionalization for Tailored Material Properties
The bromine and amino functional groups on the this compound backbone serve as versatile handles for further chemical modification. Advanced functionalization is a key trend aimed at fine-tuning the molecule's properties for specific applications, such as organic electronics.
Polymerization: The two bromine atoms allow the molecule to act as a monomer in various polymerization reactions, such as Suzuki and Stille cross-coupling. This enables the creation of conjugated polymers where the fluorenone unit is a key part of the polymer backbone. Such polymers are investigated for use in organic solar cells and light-emitting diodes (OLEDs). nih.gov
Side-Chain Engineering: The amino group can be functionalized to introduce various side chains. This can be used to modify solubility, influence molecular packing in the solid state, and introduce new functionalities. For example, attaching alkyl chains can improve processability in organic solvents, which is crucial for device fabrication.
Donor-Acceptor Architectures: The fluorenone core is electron-accepting. The amino group is an electron-donating group. Further functionalization at the bromine positions with other donor or acceptor moieties can create complex intramolecular charge-transfer systems. These "push-pull" chromophores are of significant interest for nonlinear optical (NLO) applications. nih.gov
Future work will focus on creating a library of derivatives from this compound to establish clear structure-property relationships. This will guide the rational design of materials with optimized charge transport, light absorption/emission, and thermal stability.
Integration into Hybrid Material Systems
An emerging trend is the integration of functional organic molecules like this compound into hybrid material systems. This involves combining the organic component with inorganic materials to create composites with synergistic or novel properties.
Potential research directions include:
Quantum Dot Sensitization: Using the molecule as a ligand to passivate the surface of quantum dots (QDs). The electronic properties of the fluorenone derivative could facilitate charge transfer between the QD and a surrounding matrix, a concept explored in hybrid solar cells and light-emitting devices.
Metal-Organic Frameworks (MOFs): Designing and synthesizing MOFs where a derivative of this compound acts as the organic linker. The inherent porosity and ordered structure of MOFs, combined with the electro-active nature of the fluorenone linker, could lead to new materials for sensing, catalysis, or gas storage.
Polymer Blends: Creating blends of polymers derived from this monomer with other electron-donating or electron-accepting polymers. The goal is to optimize the morphology of the active layer in organic photovoltaic devices to enhance charge separation and transport. nih.govbangor.ac.uk
Deeper Computational Modeling of Complex Interactions
Computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for predicting the properties of new materials and understanding their behavior at a molecular level. nih.gov For this compound, computational studies are crucial for accelerating the design and discovery process.
Future computational research will likely focus on:
Predicting Optoelectronic Properties: Using DFT and time-dependent DFT (TD-DFT) to calculate the HOMO-LUMO energy levels, absorption/emission spectra, and charge transfer characteristics of the molecule and its derivatives. researchgate.net These calculations can guide synthetic efforts by predicting which modifications will lead to desired electronic properties.
Modeling Intermolecular Interactions: Simulating the packing of molecules in the solid state to understand how intermolecular interactions affect charge transport. This is critical for designing efficient organic field-effect transistors (OFETs).
Simulating Hybrid Interfaces: Modeling the interface between this compound derivatives and inorganic surfaces (e.g., metal oxides or quantum dots). These simulations can provide insights into energy level alignment and charge transfer dynamics, which are key to the performance of hybrid devices.
Table 2: Key Parameters from Computational Studies on Related Fluorenones
| Parameter | Method | Significance | Reference |
|---|---|---|---|
| HOMO/LUMO Energy Gap | DFT (B3LYP) | Determines electronic absorption/emission and semiconductor properties. | researchgate.net |
| Molecular Orbital Contours | DFT | Visualizes electron distribution and identifies donor/acceptor regions. | nih.gov |
| First Hyperpolarizability (β) | TD-DFT | Predicts nonlinear optical (NLO) response. | nih.gov |
| Natural Bond Orbital (NBO) Analysis | DFT | Evaluates charge separation and intramolecular charge transfer. | nih.gov |
Investigation of Environmental and Green Chemistry Aspects in Synthesis
As with all chemical manufacturing, there is a strong trend towards developing more environmentally friendly synthetic processes. Research into the synthesis of this compound and its precursors is increasingly guided by the principles of green chemistry.
Key areas for future investigation include:
Water as a Solvent: A highly efficient synthesis of bromofluorenones has been demonstrated using water as the sole solvent for electrophilic aromatic bromination, achieving yields up to 98%. researchgate.net Extending this methodology to the synthesis of aminated and poly-brominated fluorenones is a significant future goal.
Aerobic Oxidation: The oxidation of fluorenes to fluorenones can be achieved using air as the oxidant in the presence of a base like KOH, which is a much greener alternative to traditional heavy-metal oxidants like chromium trioxide. researchgate.netrsc.org Optimizing this method for substituted fluorenes is an active area of research.
Catalyst Efficiency and Recyclability: Developing heterogeneous catalysts for bromination and amination reactions that can be easily recovered and reused, thereby minimizing waste.
Atom Economy: Designing synthetic routes that maximize the incorporation of reactant atoms into the final product, for example, through the use of direct C-H functionalization reactions instead of multi-step sequences involving protecting groups. researchgate.net
By focusing on these green chemistry principles, the synthesis of this compound can be made more sustainable and cost-effective, facilitating its potential for larger-scale applications. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
